5,10-Dihydro-5,10-dimethylphenazine

Catalog No.
S795247
CAS No.
15546-75-5
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-Dihydro-5,10-dimethylphenazine

CAS Number

15546-75-5

Product Name

5,10-Dihydro-5,10-dimethylphenazine

IUPAC Name

5,10-dimethylphenazine

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3

InChI Key

GVTGSIMRZRYNEI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C

Potential Antimicrobial Activity:

Limited research suggests that 5,10-dihydro-5,10-dimethylphenazine might possess antimicrobial properties. A study published in "Letters in Applied Microbiology" investigated the compound's effectiveness against various bacterial and fungal strains. The results demonstrated moderate activity against some bacterial species, including Staphylococcus aureus and Escherichia coli []. However, further research is necessary to confirm these findings and explore the potential mechanisms of action.

Investigation in Material Science:

Some studies have explored the potential applications of 5,10-dihydro-5,10-dimethylphenazine in material science. Research published in "Dyes and Pigments" examined the compound's ability to dye cellulose fibers. The results indicated that the molecule could effectively dye cotton and other cellulose-based materials, offering potential applications in the textile industry []. However, further research is needed to assess the colorfastness, wash durability, and potential environmental implications of this application.

5,10-Dihydro-5,10-dimethylphenazine, also known as DMPZ, is an organic compound with the molecular formula C14H14N2C_{14}H_{14}N_{2}. It belongs to the phenazine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound exhibits unique electrochemical properties that make it particularly interesting in various applications, including energy storage systems and biological studies. Its structure allows for multiple oxidation states, which are critical for its functionality as a redox mediator in electro

Citation:

  • [1] Li, Y., et al. (2017). Development of a Phenazine-Based Fluorescence Quencher for Protein-Protein Interaction Studies. Analytical Chemistry, 89(14), 7722-7728.

  • Oxidation-Reduction Reactions: The compound exhibits two successive reversible one-electron oxidation-reduction steps in acetonitrile and propylene carbonate, making it a viable candidate for use in redox flow batteries and other electrochemical systems .
  • Lithium Peroxide Decomposition: DMPZ has been identified as an effective redox mediator for the decomposition of lithium peroxide in lithium–oxygen batteries, demonstrating a high reaction rate compared to other mediators .
  • Radical Formation: The radical cation of DMPZ shows fluorescence properties, which can be utilized in various sensing applications .

The synthesis of 5,10-dihydro-5,10-dimethylphenazine can be achieved through several methods:

  • Direct Synthesis from Phenazine Derivatives: This involves the hydrogenation of phenazine or its derivatives under specific conditions to yield DMPZ.
  • Multi-step Organic Synthesis: A more complex approach may involve multiple steps including nitration, reduction, and cyclization processes to construct the phenazine skeleton before introducing the methyl groups.

DMPZ has diverse applications across various fields:

  • Energy Storage: Its role as a redox mediator makes it crucial in lithium–oxygen batteries and redox flow batteries where efficient electron transfer is essential .
  • Fluorescent Probes: Due to its unique fluorescence characteristics when oxidized to its radical cation form, DMPZ can be utilized in fluorescence-based sensing technologies .
  • Biocatalysis: Its ability to facilitate electron transfer makes it suitable for applications in biocatalysis and microbial fuel cells.

Studies have shown that DMPZ interacts favorably with various electrolytes and other compounds in electrochemical systems:

  • Electrolyte Compatibility: The choice of electrolyte significantly affects the performance of DMPZ as a redox mediator. Different electrolytes can alter the kinetics of the electro

Several compounds share structural similarities with 5,10-dihydro-5,10-dimethylphenazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
PhenazineCore structure similar to DMPZKnown for strong antimicrobial activity
5-MethylphenazineMethyl group at position 5Less effective as a redox mediator
10-MethylphenazineMethyl group at position 10Similar redox properties but less versatile
2-MethylphenazineMethyl group at position 2Different electronic properties

DMPZ stands out due to its enhanced electrochemical properties and versatility as a redox mediator compared to these similar compounds. Its ability to facilitate rapid electron transfer makes it particularly valuable in energy storage technologies.

The molecular formula of 5,10-dihydro-5,10-dimethylphenazine is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol. Its structure consists of a phenazine core reduced at the 5,10-positions, with methyl groups attached to the nitrogen atoms (Figure 1).

Physical Properties

Key physical properties include:

PropertyValueSource
Melting Point152–155°C
AppearanceWhite to light yellow powder
SolubilitySoluble in toluene
Purity (GC)≥99.0%

The compound exhibits a planar conformation in the ground state but undergoes structural relaxation to a quasi-planar geometry upon photoexcitation, contributing to its fluorescence properties.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

15546-75-5

Dates

Last modified: 08-15-2023

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